molecular formula C17H15FN4O2S B2423285 2-{[(Z)-N'-cyano-N-(2-fluorophenyl)carbamimidoyl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 488132-06-5

2-{[(Z)-N'-cyano-N-(2-fluorophenyl)carbamimidoyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2423285
CAS No.: 488132-06-5
M. Wt: 358.39
InChI Key: FFZFENAHJUBTEZ-UHFFFAOYSA-N
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Description

[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxyanilino group, a cyano group, and a fluorophenyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Its ability to interact with specific molecular targets makes it valuable for probing biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to inhibit specific enzymes and proteins is of particular interest in the development of new drugs .

Industry

Industrially, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions to form an intermediate, which is then reacted with 2-fluorophenyl isothiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate protein-protein interactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate stands out due to its specific substitution pattern and the presence of both cyano and fluorophenyl groups.

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N'-(2-fluorophenyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-24-13-8-6-12(7-9-13)21-16(23)10-25-17(20-11-19)22-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFENAHJUBTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC(=NC2=CC=CC=C2F)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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